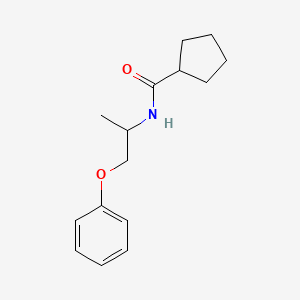

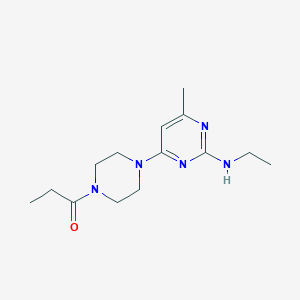

![molecular formula C19H21F2N5O2 B5556282 4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds like "4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" involves complex synthetic routes that can include the formation of morpholine derivatives and their subsequent functionalization. For instance, Palchikov (2013) analyzed methods for synthesizing morpholines (1,4-oxazines) from vicinal amino alcohols, their derivatives, oxiranes, and aziridines, considering their use in medicinal and organic chemistry for a variety of applications, including as biologically active substances (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of compounds containing morpholine, pyrimidine, and piperazine heterosystems is of significant interest due to their unique structural features that enable a number of biological and pharmacological activities. Sharma et al. (2020) highlighted the importance of structurally diverse heterocycles, including morpholines and pyrimidines, which exhibit significant therapeutic potential due to their unique structural features (Sharma, Amin, & Kumar, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are largely influenced by their heterocyclic components. Vaskevych, Dekhtyar, and Vovk (2023) discussed the regio- and stereoselectivity of cyclizations involving quinazolinone derivatives, which can be related to the synthesis and transformation of compounds like "4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" (Vaskevych, Dekhtyar, & Vovk, 2023).

Physical Properties Analysis

While specific studies on the physical properties of "4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" are not directly cited, the physical properties of such compounds can be inferred from their structural analogues. The presence of fluorine atoms, in particular, can significantly affect the compound's physical properties, such as solubility and stability.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of "4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" are determined by its constituent functional groups. The fluorobenzoyl and piperazinyl components, for instance, may enhance binding affinity to target molecules, contributing to its biological activity. Moskalik (2023) reviewed the methodologies for monofluoromethylation of N-heterocyclic compounds, highlighting the versatile role of fluorinated groups in modifying molecule properties, which is relevant to understanding the chemical properties of fluorine-containing compounds like the one (Moskalik, 2023).

Scientific Research Applications

Antibacterial Agents and Antibacterial Properties

4-{4-[4-(2,4-Difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is studied for its potential in creating novel antibacterial agents. Research highlights the preparation and evaluation of piperazinyl oxazolidinones, which are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. Compounds with significant in vitro potency versus S. aureus have been identified, demonstrating the therapeutic potential of this chemical structure in addressing antibiotic resistance (Tucker et al., 1998).

Dye Synthesis for Synthetic-Polymer Fibres

The compound also finds applications in the synthesis of dyes for synthetic-polymer fibers. Through condensation reactions involving 4-halogeno-1,8-naphthalic anhydride and cyclic secondary amines, derivatives yielding yellow to orange dyes have been developed. These derivatives display good coloration and fastness properties on polyester, highlighting the compound's utility in textile applications (Peters & Bide, 1985).

Anti-Inflammatory and Analgesic Agents

Further research indicates the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This suggests a promising avenue for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Novel Heterocyclic Compounds Synthesis

The compound is central to the synthesis of various novel heterocyclic compounds, including dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These syntheses offer insights into developing new chemical entities with potential pharmaceutical applications (Bhat et al., 2018).

Medicinal Importance of Nitrogen Sulphur Containing Heterocycles

Research also delves into the medicinal importance of nitrogen sulphur-containing heterocycles, which exhibit exceptional bioactive behavior. These compounds, including those with pyrimidine, morpholine, and piperazine heterosystems, show promise in various medicinal and pharmaceutical applications due to their unique structural features and biological activities (Sharma et al., 2020).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine” would require appropriate safety measures. The specific hazards associated with this compound are not known, but compounds containing difluorobenzoyl groups can cause skin and eye irritation .

properties

IUPAC Name |

(2,4-difluorophenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N5O2/c20-14-1-2-15(16(21)13-14)18(27)25-7-5-24(6-8-25)17-3-4-22-19(23-17)26-9-11-28-12-10-26/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUTWQVJQYZHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorophenyl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)

![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)

![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)

![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)